7-Bromo-1-methyl-5-nitro-1H-benzimidazole

Catalog No.
S834860
CAS No.
1287217-72-4
M.F
C8H6BrN3O2
M. Wt
256.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-1-methyl-5-nitro-1H-benzimidazole

CAS Number

1287217-72-4

Product Name

7-Bromo-1-methyl-5-nitro-1H-benzimidazole

IUPAC Name

7-bromo-1-methyl-5-nitrobenzimidazole

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

InChI

InChI=1S/C8H6BrN3O2/c1-11-4-10-7-3-5(12(13)14)2-6(9)8(7)11/h2-4H,1H3

InChI Key

UBINNCDFKGPEBS-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(=CC(=C2)[N+](=O)[O-])Br

Canonical SMILES

CN1C=NC2=C1C(=CC(=C2)[N+](=O)[O-])Br

7-Bromo-1-methyl-5-nitro-1H-benzimidazole is a chemical compound characterized by its unique structure, which includes a bromine atom, a methyl group, and a nitro group attached to a benzimidazole ring. Its molecular formula is C8H6BrN3O2C_8H_6BrN_3O_2 and it has a molecular weight of approximately 244.05 g/mol. The compound's structure contributes to its potential applications in various fields, particularly in medicinal chemistry and biochemistry.

, including:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, allowing for the formation of various derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts.
  • Oxidation Reactions: While less common, the compound can also participate in oxidation reactions, altering its functional groups and properties.

These reactions are essential for modifying the compound for specific applications in research and industry.

7-Bromo-1-methyl-5-nitro-1H-benzimidazole exhibits notable biological activities. It has been shown to interact with various enzymes and proteins, influencing their functions. For example, benzimidazole derivatives are known to inhibit certain kinases involved in cell signaling pathways. Additionally, this compound has demonstrated potential anticancer properties by inducing apoptosis in cancer cells through modulation of cellular signaling pathways and gene expression.

The synthesis of 7-Bromo-1-methyl-5-nitro-1H-benzimidazole typically involves:

  • Nitration: Benzimidazole is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
  • Bromination: Following nitration, bromination is performed using bromine or a brominating agent like N-bromosuccinimide to introduce the bromine atom at the 7-position.

These methods can be adapted for industrial production by optimizing reaction conditions to enhance yield and purity .

The compound has several applications, particularly in:

  • Pharmaceutical Development: Due to its biological activity, it is explored for potential use in developing anticancer drugs and other therapeutic agents.
  • Biochemical Research: Its ability to interact with enzymes makes it valuable for studying cellular processes and signaling pathways.
  • Material Science: The unique chemical properties may allow for applications in creating novel materials or as intermediates in organic synthesis.

Studies on the interactions of 7-Bromo-1-methyl-5-nitro-1H-benzimidazole with biomolecules reveal its potential as an enzyme inhibitor. For instance, it may inhibit casein kinases involved in critical cellular functions. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its use in therapeutic contexts .

Several compounds share structural similarities with 7-Bromo-1-methyl-5-nitro-1H-benzimidazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Nitro-1H-benzimidazoleLacks the bromine atomDifferent biological activity due to missing bromine
7-Bromo-1H-benzimidazoleLacks the nitro groupAffects chemical reactivity and biological properties
5,6-Dinitro-1H-benzimidazoleContains an additional nitro groupEnhanced reactivity due to multiple nitro groups
2-Bromo-6-methyl-4-nitroanilineContains bromine and nitro groupsDifferent core structure affecting reactivity
1-Bromo-4-methyl-2-nitrobenzeneSimilar functional groups but different positioningVariations in biological activity due to structure

Uniqueness

7-Bromo-1-methyl-5-nitro-1H-benzimidazole is unique due to its combination of both bromine and nitro groups. This specific arrangement confers distinct chemical reactivity and potential biological activities that are not present in other similar compounds. Its dual functionality makes it a valuable candidate for various research applications .

XLogP3

2

Dates

Modify: 2023-08-16

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